3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Overview
Description
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H25N3O.ClH. It is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and a cycloheptyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of a suitable nitrile with hydroxylamine hydrochloride to form an amidoxime intermediate. The intermediate is then cyclized to form the oxadiazole ring.
Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the oxadiazole ring.
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions, including the reduction of a suitable precursor and subsequent cyclization.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine ring with the oxadiazole ring and forming the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine or oxadiazole rings.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to modulate certain signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride
- 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Uniqueness
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is unique due to its specific combination of a piperidine ring, an oxadiazole ring, and a cycloheptyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a compound that incorporates the oxadiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H26ClN3O
- Molecular Weight : 263.38 g/mol
- CAS Number : 1423117-45-6
The biological activity of compounds containing the oxadiazole ring has been extensively studied. These compounds exhibit a diverse range of pharmacological effects, including:
- Anticancer Activity : Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth via multiple pathways.
- Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, contributing to their anti-inflammatory properties .
Anticancer Activity
Research has demonstrated that oxadiazole derivatives can exhibit potent anticancer effects. For instance:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 1 | HeLa (cervical cancer) | 2.76 | Induces apoptosis |
Compound 2 | CaCo-2 (colon cancer) | 9.27 | Inhibits cell proliferation |
In a study involving various derivatives of oxadiazoles, it was found that certain modifications led to enhanced selectivity and potency against specific cancer types .
Antimicrobial Activity
Oxadiazoles have also been evaluated for their antimicrobial properties. Compounds with the oxadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives are as follows:
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 3.12 |
Compound B | Escherichia coli | 12.5 |
These findings suggest that the incorporation of the oxadiazole ring can enhance antimicrobial efficacy .
Study on Anticancer Properties
A research article published in PMC detailed the synthesis and biological evaluation of several oxadiazole derivatives, including 3-cycloheptyl variants. The study reported significant cytotoxicity against a panel of human tumor cell lines, particularly noting that modifications in substituents led to improved activity against resistant cancer types .
Anti-inflammatory Research
In another study focusing on inflammation models, derivatives containing the oxadiazole structure were tested for their ability to reduce inflammation in vivo. Results indicated a marked decrease in edema and inflammatory markers in treated groups compared to controls .
Properties
IUPAC Name |
3-cycloheptyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.ClH/c1-2-4-8-13(7-3-1)15-17-14(19-18-15)10-12-6-5-9-16-11-12;/h12-13,16H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJJXJMCFWOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)CC3CCCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-86-0 | |
Record name | Piperidine, 3-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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